molecular formula C10H20N4 B8513391 N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine

N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine

Cat. No.: B8513391
M. Wt: 196.29 g/mol
InChI Key: LWFIQOVKSSDNPF-UHFFFAOYSA-N
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Description

N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine is a useful research compound. Its molecular formula is C10H20N4 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

3-N-(2,2-dimethylpropyl)-2,5-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C10H20N4/c1-7-8(11)9(14(5)13-7)12-6-10(2,3)4/h12H,6,11H2,1-5H3

InChI Key

LWFIQOVKSSDNPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)NCC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine (3.44 g, 16.36 mmol), 400 mg of 10% Pd/C and 60 mL EtOAc were placed under a balloon of H2 and stirred at 23° C. After 4 h, the reaction mixture was filtered through Celite and evaporated to an orange oil. Flash chromatography on silica gel, eluting with CHCl3/MeOH (20/1), gave a yellow solid. Recrystallization from hot hexanes/EtOAc gave 2.86 g (14.57 mmol, an 89% yield) of the title compound as an off-white crystalline solid. mp: 65-69° C.; 1H NMR (300 MHz, CDCl3): δ1.00 (s, 9H), 1.65 (brs, 2H), 2.13 (s, 3H), 2.77 (brs, 2H), 2.89 (brs, 1H), 3.62 (s, 3H); IR (KBr, cm−1): 3347-3204brs, 2952s, 2903w, 1599m, 1528m, 1495m, 1477m, 1378m, 1316m; MS (ES) m/z (relative intensity): 197 (M++H, 100).
Name
(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine (3.44 g, 16.36 mmol), 400 mg of 10% Pd/C and 60 mL EtOAc were placed under a balloon of H2 and stirred at 23° C. After 4 h, the reaction mixture was filtered through Celite and evaporated to an orange oil. Flash chromatography on silica gel, eluting with CHCl3/MeOH (20/1), gave a yellow solid. Recrystallization from hot hexanes/EtOAc gave 2.86 g (14.57 mmol, an 89% yield) of the tidle compound as an off-white crystalline solid. mp: 65-69° C.; 1H NMR (300 MHz, CDCl3): δ 1.00 (s, 9H), 1.65 (brs, 2H), 2.13 (s, 3H), 2.77 (brs, 2H), 2.89 (brs, 1H), 3.62 (s, 3H); IR (KBr, cm−1): 3347-3204brs, 2952s, 2903w, 1599m, 1528m, 1495m, 1477m, 1378m, 1316m; MS (ES) m/z (relative intensity): 197 (M++H, 100).
Name
(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine
Quantity
3.44 g
Type
reactant
Reaction Step One
[Compound]
Name
1378m
Quantity
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Type
reactant
Reaction Step Two
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Name
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Quantity
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Type
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Reaction Step Three
Name
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400 mg
Type
catalyst
Reaction Step Four
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Quantity
60 mL
Type
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Reaction Step Five
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compound
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Reaction Step Six
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Reaction Step Seven
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Reaction Step Eight
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Reaction Step Nine
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Reaction Step Ten
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Reaction Step Twelve
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Quantity
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Type
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Reaction Step Thirteen

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